molecular formula C9H18O2 B13285892 2-Ethyl-4-hydroxy-2,4-dimethylpentanal

2-Ethyl-4-hydroxy-2,4-dimethylpentanal

Cat. No.: B13285892
M. Wt: 158.24 g/mol
InChI Key: QLOCUVAFNZUPDT-UHFFFAOYSA-N
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Description

2-Ethyl-4-hydroxy-2,4-dimethylpentanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a hydroxyl group and two methyl groups attached to the pentanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-hydroxy-2,4-dimethylpentanal can be achieved through several methods. One common approach involves the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy aldehyde. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-hydroxy-2,4-dimethylpentanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Ethyl-4-hydroxy-2,4-dimethylpentanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-hydroxy-2,4-dimethylpentanal involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound can form hydrogen bonds and undergo nucleophilic addition reactions, which are essential for its biological activity .

Comparison with Similar Compounds

  • 2-Ethyl-4-hydroxy-2-methylpentanal
  • 4-Hydroxy-4-methyl-2-pentanone
  • 2-Hydroxy-4-methylpentanoic acid

Uniqueness: 2-Ethyl-4-hydroxy-2,4-dimethylpentanal is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-ethyl-4-hydroxy-2,4-dimethylpentanal

InChI

InChI=1S/C9H18O2/c1-5-9(4,7-10)6-8(2,3)11/h7,11H,5-6H2,1-4H3

InChI Key

QLOCUVAFNZUPDT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC(C)(C)O)C=O

Origin of Product

United States

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